molecular formula C4H5ClN2OS B3020775 2-(Chloromethyl)-5-methoxy-1,3,4-thiadiazole CAS No. 3914-44-1

2-(Chloromethyl)-5-methoxy-1,3,4-thiadiazole

Cat. No.: B3020775
CAS No.: 3914-44-1
M. Wt: 164.61
InChI Key: XJOVVVBJGYPIJX-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-methoxy-1,3,4-thiadiazole (CAS: 3914-44-1) is a heterocyclic compound with the molecular formula C₄H₅ClN₂OS. It features a 1,3,4-thiadiazole core substituted with a chloromethyl group at position 2 and a methoxy group at position 3. Its reactivity stems from the electron-withdrawing chlorine and methoxy groups, which enhance electrophilic substitution and nucleophilic displacement reactions .

Properties

IUPAC Name

2-(chloromethyl)-5-methoxy-1,3,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2OS/c1-8-4-7-6-3(2-5)9-4/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOVVVBJGYPIJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(S1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-methoxy-1,3,4-thiadiazole typically involves the reaction of appropriate thiadiazole precursors with chloromethylating agents. One common method involves the reaction of 5-methoxy-1,3,4-thiadiazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride . The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-methoxy-1,3,4-thiadiazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding derivatives.

    Oxidation Reactions: The methoxy group can be oxidized to form aldehyde or carboxylic acid derivatives under appropriate conditions.

    Reduction Reactions: The thiadiazole ring can be reduced to form dihydrothiadiazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Derivatives such as 2-(azidomethyl)-5-methoxy-1,3,4-thiadiazole, 2-(thiomethyl)-5-methoxy-1,3,4-thiadiazole, and 2-(aminomethyl)-5-methoxy-1,3,4-thiadiazole.

    Oxidation Reactions: Products include 2-(chloromethyl)-5-formyl-1,3,4-thiadiazole and 2-(chloromethyl)-5-carboxy-1,3,4-thiadiazole.

    Reduction Reactions: Dihydrothiadiazole derivatives such as 2-(chloromethyl)-5-methoxy-1,3,4-dihydrothiadiazole.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 1,3,4-thiadiazole, including 2-(Chloromethyl)-5-methoxy-1,3,4-thiadiazole, exhibit significant anticancer properties. For instance, studies have shown that certain thiadiazole derivatives can inhibit the growth of various cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells. The mechanism typically involves cell cycle arrest and apoptosis induction .

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (µg/mL)Mechanism
5-(4-Chlorophenyl)-1,3,4-thiadiazoleMCF-70.28G2/M phase arrest
Hybrid with piperazineHepG29.6Down-regulation of MMP2 and VEGFA

Antimicrobial Properties

Thiadiazole compounds are known for their antimicrobial activities against various pathogens. The chlorinated derivatives of 1,3,4-thiadiazoles have demonstrated efficacy against Gram-positive and Gram-negative bacteria as well as fungal strains. For example, compounds have shown Minimum Inhibitory Concentration (MIC) values as low as 25 µg/mL against Staphylococcus aureus and Escherichia coli strains .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

CompoundPathogenMIC (µg/mL)Activity Type
Chlorinated derivativeS. aureus25Antibacterial
Fluorinated derivativeE. coli31.25Antibacterial
Nitro derivativesA. niger25Antifungal

Agricultural Applications

Thiadiazoles are also explored for their potential in agriculture as fungicides and herbicides. Their ability to inhibit certain enzymes involved in the biosynthesis of crucial metabolites in plants makes them suitable candidates for developing new agrochemicals .

Table 3: Agricultural Applications of Thiadiazoles

Application TypeMechanism
FungicidesInhibition of fungal cell wall synthesis
HerbicidesDisruption of photosynthetic processes

Material Science

In material science, thiadiazoles are utilized for their properties as corrosion inhibitors and metal chelating agents. The unique structure allows these compounds to form stable complexes with metal ions, which can be beneficial in preventing corrosion in various industrial applications .

Table 4: Material Science Applications

Application TypeFunction
Corrosion InhibitorsPrevents oxidation of metals
Metal Chelating AgentsForms stable complexes with metal ions

Case Studies and Research Findings

Several studies have highlighted the efficacy of thiadiazole derivatives in various applications:

  • Anticancer Research : A study demonstrated that a novel derivative exhibited potent cytotoxicity against multiple cancer cell lines while minimizing toxicity to normal cells .
  • Antimicrobial Studies : Research showed that specific thiadiazole derivatives had enhanced antibacterial activity compared to standard antibiotics, suggesting their potential as new therapeutic agents .
  • Agricultural Trials : Field trials indicated that thiadiazole-based fungicides significantly reduced fungal infections in crops without adversely affecting plant health .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-methoxy-1,3,4-thiadiazole depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, its antimicrobial activity may involve the disruption of bacterial cell wall synthesis or interference with essential metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in 1,3,4-Thiadiazole Derivatives

The biological and chemical properties of 1,3,4-thiadiazoles are highly dependent on substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Selected 1,3,4-Thiadiazole Derivatives
Compound Name CAS Number Substituents Key Properties/Applications References
2-(Chloromethyl)-5-methoxy-1,3,4-thiadiazole 3914-44-1 2-ClCH₂, 5-OCH₃ Synthetic intermediate; ligand precursor
2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole 75341-23-0 2-ClCH₂, 5-CH₃ Ligand synthesis (e.g., L1–L8 in bipyridyl systems)
5-Amino-1,3,4-thiadiazole-2-thiol (AMT) 18686-82-3 2-SH, 5-NH₂ Corrosion inhibitor; planar aromatic structure
5-Phenyl-1,3,4-thiadiazole N/A 5-C₆H₅ Intermediate in metallation reactions
2-Amino-5-ethyl-1,3,4-thiadiazole N/A 2-NH₂, 5-C₂H₅ Research applications in drug design

Comparison with Oxadiazole Analogs

Oxadiazoles, which replace sulfur with oxygen in the heterocycle, exhibit distinct electronic properties:

  • 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole (CAS: 287197-95-9) shows reduced nucleophilicity compared to thiadiazoles due to oxygen's electronegativity, limiting its use in sulfur-bridged ligand synthesis .

Research Findings and Trends

  • Electronic Effects : Chloromethyl and methoxy groups in this compound enhance electrophilic reactivity, making it superior to methyl- or phenyl-substituted analogs in cross-coupling reactions .
  • Thermal Stability: Thiadiazoles with methylthio groups (e.g., 2-mercapto-5-methylthio-1,3,4-thiadiazole) exhibit higher thermal stability than amino- or hydroxy-substituted derivatives .
  • Biodiversity : Thiadiazole derivatives with mixed heterocycles (e.g., imidazo[2,1-b][1,3,4]thiadiazoles) show promising cytotoxicity, highlighting the scaffold's versatility .

Biological Activity

The compound 2-(Chloromethyl)-5-methoxy-1,3,4-thiadiazole belongs to the class of 1,3,4-thiadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and antiparasitic properties.

Chemical Structure and Properties

The structure of this compound is characterized by a thiadiazole ring with a chloromethyl group and a methoxy substituent at specific positions. The presence of sulfur and nitrogen in the thiadiazole ring contributes to its biological reactivity.

Antimicrobial Activity

  • Mechanism of Action : Thiadiazole derivatives are known to exhibit antimicrobial activity through various mechanisms, including inhibition of cell wall synthesis and interference with nucleic acid metabolism.
  • Research Findings :
    • A study reported that derivatives of 1,3,4-thiadiazole showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
    • The minimum inhibitory concentration (MIC) for some derivatives was found to be lower than that of standard antibiotics, indicating potential for development as new antimicrobial agents .
CompoundMIC (µg/mL)Target Bacteria
Compound A32.6S. aureus
Compound B47.5E. coli
Compound C62.5P. aeruginosa

Anticancer Activity

  • In Vitro Studies :
    • Several studies have demonstrated the cytotoxic effects of thiadiazole derivatives against various cancer cell lines. For instance, this compound derivatives exhibited IC50 values ranging from 0.74 to 10 µg/mL against human colon (HCT116), lung (H460), and breast cancer (MCF-7) cell lines .
    • The mechanism often involves induction of apoptosis and disruption of the cell cycle.
  • Case Studies :
    • A derivative with a similar structure was shown to inhibit growth in MCF-7 cells with an IC50 value of 0.28 µg/mL, indicating strong anticancer potential .
    • Another study highlighted that certain substitutions on the thiadiazole ring significantly enhanced anticancer activity against prostate cancer cell lines .
Cell LineIC50 (µg/mL)Mechanism
HCT1163.29Apoptosis Induction
H46010Cell Cycle Arrest
MCF-70.28Growth Inhibition

Antiparasitic Activity

  • Targeting Parasitic Infections :
    • Thiadiazole derivatives have shown promise against parasites such as Trypanosoma brucei, the causative agent of sleeping sickness. Compounds similar to this compound demonstrated effective inhibition of parasite growth at micromolar concentrations .
    • The mechanism may involve interference with metabolic pathways critical for parasite survival.
  • Research Insights :
    • A study indicated that certain thiadiazole derivatives can enhance the efficacy of existing antiparasitic drugs by acting synergistically when combined with other agents .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(Chloromethyl)-5-methoxy-1,3,4-thiadiazole?

Answer:
The synthesis typically involves cyclization reactions using thiocarbazinate derivatives or coupling of pre-functionalized thiadiazole precursors. Key steps include:

  • Reagent Selection : Ethyl thiocarbazinate and CS₂ under basic conditions (e.g., KOH in methanol) to form the thiadiazole core .
  • Functionalization : Chloromethyl and methoxy groups are introduced via nucleophilic substitution or alkylation. For example, reacting 5-methoxy-1,3,4-thiadiazole-2-thione with chloromethylating agents (e.g., CH₂Cl₂) under reflux .
  • Purification : Crystallization from ethanol or benzene yields high-purity products. Confirm purity via TLC (hexane:ethyl acetate = 7:3) and elemental analysis .

Basic: How can the structure of this compound be validated experimentally?

Answer:
Use a combination of spectral and chromatographic techniques:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to identify characteristic peaks (e.g., methoxy protons at ~3.8 ppm, chloromethyl at ~4.3 ppm) .
  • IR Spectroscopy : Confirm C-Cl (600–800 cm1^{-1}) and C-O-C (1250 cm1^{-1}) stretches .
  • Chromatography : HPLC or GC-MS to verify purity and absence of byproducts .

Basic: What are the fluorescence properties of this compound, and how are they measured?

Answer:
Thiadiazoles with conjugated systems exhibit fluorescence in the blue-light range (360–550 nm). Methodological steps:

  • Excitation/Emission Spectra : Use a fluorescence spectrophotometer. For example, excitation at 240–410 nm, emission at 360–550 nm .
  • Solvent Effects : Test in polar aprotic solvents (e.g., DMSO) to enhance quantum yield.
  • Comparison : Derivatives with conjugated double bonds (e.g., styryl groups) show red-shifted emission, useful for blue-light materials .

Advanced: How do substituents influence the compound’s optical and electronic properties?

Answer:
Substituents alter conjugation and electron density:

  • Electron-Withdrawing Groups (Cl, CF₃) : Redshift emission spectra by stabilizing LUMO levels.
  • Electron-Donating Groups (OCH₃) : Enhance fluorescence intensity via extended π-conjugation .
  • Experimental Design : Synthesize analogs (e.g., 5-trifluoromethyl or 5-phenyl variants) and compare spectral data .

Advanced: How can molecular docking predict its biological activity?

Answer:
Use computational tools to study interactions with target proteins (e.g., kinases):

  • Software : AutoDock Vina or Schrödinger Suite for docking simulations.
  • Target Selection : Prioritize proteins with known thiadiazole affinity (e.g., ERK for anticancer studies) .
  • Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with in vitro assays (IC₅₀ values) .

Advanced: What mechanisms underlie its antiproliferative effects in cancer cells?

Answer:
Mechanisms may involve kinase inhibition or cell-cycle arrest:

  • ERK Pathway Inhibition : Block phosphorylation of ERK1/2, as seen with FABT derivatives in A549 lung cancer cells .
  • Cell-Cycle Analysis : Use flow cytometry (propidium iodide staining) to detect G1/S phase arrest .
  • Apoptosis Assays : Measure caspase-3 activation via Western blot .

Advanced: How to resolve contradictions in reported fluorescence data?

Answer:
Discrepancies often arise from solvent polarity or substituent effects. Mitigate by:

  • Standardized Conditions : Use identical solvents (e.g., DMSO) and concentrations.
  • Comparative Studies : Synthesize and test analogs (e.g., MPST vs. MPPT) under controlled conditions .
  • Computational Modeling : DFT calculations to predict emission wavelengths .

Basic: What stability considerations are critical for storage and handling?

Answer:

  • Light Sensitivity : Store in amber vials to prevent photodegradation.
  • Moisture : Use desiccants (silica gel) to avoid hydrolysis of the chloromethyl group.
  • Temperature : Stable at RT but degrade above 100°C; confirm via TGA .

Advanced: How to optimize its solubility for biological assays?

Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate) via post-synthetic modification .
  • Nanoformulation : Encapsulate in liposomes for enhanced bioavailability .

Advanced: What computational models predict its reactivity in nucleophilic substitutions?

Answer:

  • DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies.
  • NBO Analysis : Identify electron-deficient sites (e.g., chloromethyl carbon) prone to nucleophilic attack .
  • Kinetic Studies : Monitor reactions via HPLC to validate computational predictions .

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